![molecular formula C22H22ClN3O B2418914 (4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1207043-19-3](/img/structure/B2418914.png)
(4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
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Description
(4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, also known as CM-346, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This molecule has been widely studied for its biochemical and physiological effects, mechanism of action, and future directions for research.
Scientific Research Applications
- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that this compound exhibits potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
- Study : Investigated the effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain .
Antileishmanial Activity
Antimalarial Potential
Neurotoxicity Assessment
Plant Hormone Analog
properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-15-9-10-16(13-18(15)23)24-20-14-21(22(27)26-11-5-2-6-12-26)25-19-8-4-3-7-17(19)20/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTGSMGOTPPDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloro-4-methylphenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone |
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